molecular formula C11H12Cl2N2 B103883 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride CAS No. 19276-03-0

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride

Cat. No.: B103883
CAS No.: 19276-03-0
M. Wt: 243.13 g/mol
InChI Key: IOOCHXMDSFPOGL-UHFFFAOYSA-N
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Description

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzylimidazole with chloromethyl methyl ether in the presence of a strong acid like hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidizing conditions.

    Reduction: The imidazole ring can be reduced to form a saturated imidazoline derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products include 1-benzyl-2-(azidomethyl)-1H-imidazole and 1-benzyl-2-(thiocyanatomethyl)-1H-imidazole.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: Products include 1-benzyl-2-(methyl)-1H-imidazoline.

Scientific Research Applications

1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

  • 1-Benzyl-2-(chloromethyl)-1H-benzimidazole hydrochloride
  • 1-Benzyl-2-(chloromethyl)-1H-pyrrole hydrochloride
  • 1-Benzyl-2-(chloromethyl)-1H-pyrrolidine hydrochloride

Comparison: 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride is unique due to its imidazole ring, which imparts distinct electronic properties and reactivity compared to benzimidazole, pyrrole, and pyrrolidine derivatives. The presence of two nitrogen atoms in the imidazole ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-benzyl-2-(chloromethyl)imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-7H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCHXMDSFPOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381345
Record name 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19276-03-0
Record name 1H-Imidazole, 2-(chloromethyl)-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19276-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-(chloromethyl)-1H-imidazole hydrochloride
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